![molecular formula C17H9ClO5 B2856842 (2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one CAS No. 637753-81-2](/img/structure/B2856842.png)

(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

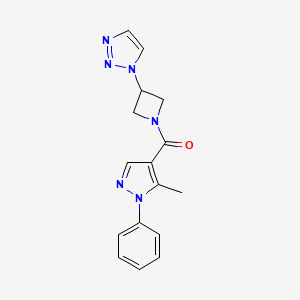

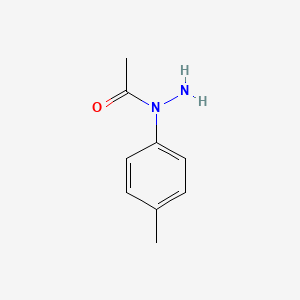

This compound is a type of organic molecule known as a benzofuran. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. The furan ring is a five-membered ring that includes an oxygen atom. This compound has two benzofuran rings, with one being substituted with a hydroxyl group and a chlorine atom, and the other with two hydroxyl groups .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include two benzofuran rings, three hydroxyl groups, and one chlorine atom. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding due to the hydroxyl groups .Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted based on its structure. For example, it’s likely to be a solid at room temperature, and due to the presence of polar functional groups, it’s likely to be soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis : The synthesis of highly functionalized benzofurans involves base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, generating chloromethylene furans that rearrange into benzofuran carbaldehydes under mild acidic conditions. This method provides a connective assembly pathway for constructing benzofuran derivatives efficiently (Schevenels & Markó, 2012).

Novel Synthesis Approaches : A facile and inexpensive synthesis method for a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, highlighting the versatility in generating structurally diverse benzofuran compounds. These derivatives were synthesized via one-pot reactions, showcasing the adaptability of benzofuran chemistry (Gao et al., 2011).

Biological and Material Applications

Antitumor Agents : Research on dihydrobenzofuran lignans and related compounds has shown potential anticancer activity, particularly in leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, which is a crucial process in cell division, indicating their potential as antitumor agents (Pieters et al., 1999).

Optical Properties for Imaging : Benzofuran derivatives have been explored for their optical properties, such as two-photon excited fluorescence, which is significant in biomedical imaging. These properties enable the design of compounds that can be used as imaging agents to visualize biological processes in real-time (Ma et al., 2013).

Mechanism of Action

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .

properties

IUPAC Name |

(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClO5/c18-16-10-3-1-8(19)5-12(10)22-14(16)7-15-17(21)11-4-2-9(20)6-13(11)23-15/h1-7,19-20H/b15-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORVQIIJBQALF-CHHVJCJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=C2Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)OC(=C2Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2856774.png)

![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)